molecular formula C16H32KO2 B14077158 Potassium palmitate (U-13C16, 98%+)

Potassium palmitate (U-13C16, 98%+)

Cat. No.: B14077158
M. Wt: 311.41 g/mol
InChI Key: NHOGTCIENBDOGA-SJIUKAAASA-N
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Description

Potassium palmitate (U-13C16, 98%) is a labeled compound with the molecular formula *CH3(CH2)14COOK. It is a potassium salt of palmitic acid, where the carbon atoms are uniformly labeled with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in the fields of lipidomics, metabolism, and metabolomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium palmitate (U-13C16, 98%) can be synthesized through the neutralization of palmitic acid with potassium hydroxide. The reaction typically involves dissolving palmitic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of potassium palmitate .

Industrial Production Methods

In an industrial setting, the production of potassium palmitate involves similar neutralization reactions but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of labeled carbon-13 isotopes requires specialized facilities to incorporate the isotopes uniformly into the palmitic acid before the neutralization step .

Chemical Reactions Analysis

Types of Reactions

Potassium palmitate (U-13C16, 98%) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium palmitate (U-13C16, 98%) is widely used in scientific research due to its labeled carbon-13 isotopes. Some key applications include:

Mechanism of Action

Potassium palmitate (U-13C16, 98%) exerts its effects primarily through its incorporation into lipid molecules. It can be metabolized by cells to form various lipid species, which play crucial roles in cellular functions. The labeled carbon-13 isotopes allow researchers to trace the metabolic pathways and understand the dynamics of lipid metabolism. The compound can also interact with specific molecular targets, such as enzymes involved in fatty acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    Sodium palmitate-13C16: Similar to potassium palmitate but with sodium as the counterion.

    Palmitic acid-13C16: The free acid form without the potassium ion.

    Potassium palmitate-1-13C: Labeled only at the first carbon position .

Uniqueness

Potassium palmitate (U-13C16, 98%) is unique due to its uniform labeling with carbon-13 isotopes, which provides a comprehensive tool for tracing and studying lipid metabolism. The potassium ion also offers specific advantages in certain biochemical assays compared to other counterions .

Properties

Molecular Formula

C16H32KO2

Molecular Weight

311.41 g/mol

InChI

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1;

InChI Key

NHOGTCIENBDOGA-SJIUKAAASA-N

Isomeric SMILES

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O.[K]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.[K]

Origin of Product

United States

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